Octyl 2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
Octyl 2-(4-methylphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C25H29NO2 and a molecular weight of 375.515 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are often used in pharmaceuticals, agrochemicals, and dyes due to their unique structural characteristics.
Preparation Methods
The synthesis of Octyl 2-(4-methylphenyl)quinoline-4-carboxylate typically involves the esterification of quinoline-4-carboxylic acid derivatives. The reaction conditions often include the use of an alcohol (in this case, octanol) and an acid catalyst to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
Octyl 2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Octyl 2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It can be used in studies related to cell signaling and molecular interactions.
Industry: This compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Octyl 2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often interact with enzymes and receptors, affecting cellular processes such as DNA replication, protein synthesis, and cell signaling . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Octyl 2-(4-methylphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: A simpler derivative with similar chemical properties but different applications.
2-Phenylquinoline: Another quinoline derivative with distinct biological activities.
4-Hydroxyquinoline: Known for its antioxidant properties and different reactivity
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H29NO2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
octyl 2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H29NO2/c1-3-4-5-6-7-10-17-28-25(27)22-18-24(20-15-13-19(2)14-16-20)26-23-12-9-8-11-21(22)23/h8-9,11-16,18H,3-7,10,17H2,1-2H3 |
InChI Key |
AHLFIAWVPGWFCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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